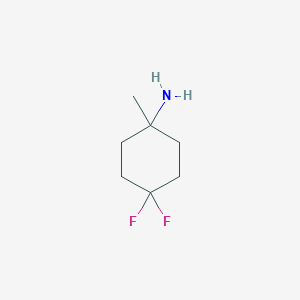

4,4-Difluoro-1-methylcyclohexan-1-amine

Descripción

Propiedades

IUPAC Name |

4,4-difluoro-1-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c1-6(10)2-4-7(8,9)5-3-6/h2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMITIYMFHIYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389442-00-5 | |

| Record name | 4,4-difluoro-1-methylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Deoxyfluorination Using Sulfur Tetrafluoride (SF4)

Recent advances have demonstrated the use of sulfur tetrafluoride (SF4) as a mild and effective deoxyfluorination reagent to convert alcohols, aldehydes, or carboxylic acids into fluorinated analogs, including difluorinated compounds like 4,4-difluoro derivatives.

- Methodology : Continuous flow protocols with SF4 allow safer handling by solubilizing the gas under pressure, avoiding large gas headspace, and enabling inline quenching of excess reagent.

- Advantages : Mild conditions, no need for HF co-reagent, tolerance of protecting groups, and high stereoselectivity.

- Example : Alcohol precursors can be converted to the corresponding difluoro compounds with high yield (up to 97%) and stereocontrol in continuous flow reactors at moderate temperatures (~75 °C) and short residence times (~10 min).

- Safety : Continuous flow reduces risks associated with the gaseous and toxic nature of SF4, although thorough risk assessment remains essential.

This approach is promising for the fluorination step in synthesizing 4,4-difluoro-1-methylcyclohexan-1-amine, especially if the precursor contains a suitable hydroxyl group at the 4-position to be converted into the difluoro moiety.

Amination Methods

Catalytic Hydrogenation of Precursors

Amination at the 1-position can be achieved by catalytic hydrogenation of appropriate intermediates, such as aldehydes or protected amines.

- Catalysts : Ruthenium complexes like RuCl2(PPh3)3 have been used effectively in continuous flow hydrogenation to convert aldehydes or oximes into amines.

- Conditions : Typical conditions involve hydrogen gas at elevated pressures (e.g., 40 bar), temperatures around 150 °C, and residence times controlled in flow reactors.

- Yields : Reported yields for similar amination steps are high, with good conversion and selectivity.

- Example : The conversion of 6-(2,2-difluoro-2-phenylethoxy)hexanal to the corresponding hexan-1-amine derivative was achieved with 3 mol % Ru catalyst in ammonia-containing solvent, indicating the feasibility of similar amination for cyclohexane derivatives.

Representative Synthetic Route Summary

A plausible synthetic route to 4,4-difluoro-1-methylcyclohexan-1-amine, integrating the above methods, involves:

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Preparation of cyclohexanol precursor | Starting from 1-methylcyclohexanol or related intermediate | High purity intermediate | Methyl group installed at C-1 |

| 2 | Deoxyfluorination | SF4, Et3N, continuous flow, 75 °C, 10 min residence time | Up to 97% yield | Converts C-4 hydroxyl to difluoro group |

| 3 | Amination | RuCl2(PPh3)3 catalyst, H2 gas, NH3/MeOH solvent, 150 °C, 40 bar, continuous flow | High yield (70-80%) | Converts aldehyde or oxime to amine |

| 4 | Purification | Standard chromatographic or crystallization methods | Pure 4,4-difluoro-1-methylcyclohexan-1-amine | Isolation of final product |

Research Data and Optimization

Flow Reaction Parameters for Deoxyfluorination with SF4

| Parameter | Value | Effect on Reaction |

|---|---|---|

| Temperature | 70–75 °C | Optimal for high yield and selectivity |

| Residence Time | 10 minutes | Sufficient for complete conversion |

| SF4 Equivalents | 1 equiv | Efficient fluorination without overuse |

| Solvent | Dichloromethane (CH2Cl2) | Enhances yield and maintains stereochemistry |

| Base | Triethylamine (Et3N) | Facilitates deoxyfluorination |

Catalytic Hydrogenation Conditions

| Parameter | Value | Effect on Reaction |

|---|---|---|

| Catalyst | RuCl2(PPh3)3 (3 mol %) | High activity and selectivity |

| Temperature | 150 °C | Promotes efficient amination |

| Pressure | 40 bar H2 | Ensures hydrogen availability |

| Solvent | 7 N NH3 in MeOH | Provides amine source and stabilizes catalyst |

| Residence Time | Variable (flow rate controlled) | Optimized for full conversion |

Notes on Stereochemistry and Conformational Behavior

- The cyclohexane ring in 4,4-difluoro-1-methylcyclohexan-1-amine may exhibit conformational preferences influenced by the difluoro substitution and amine group.

- Literature on related compounds (e.g., dibenzylamino-1-methylcyclohexanol isomers) shows that substituents at the 1-position can adopt axial or equatorial positions affecting reactivity and stability.

- Control of stereochemistry during fluorination and amination is critical for the desired biological or chemical properties.

Análisis De Reacciones Químicas

Types of Reactions: 4,4-Difluoro-1-methylcyclohexan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound to form corresponding ketones or carboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form the corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of 4,4-difluoro-1-methylcyclohexanone or 4,4-difluoro-1-methylcyclohexanecarboxylic acid.

Reduction: Formation of 4,4-difluoro-1-methylcyclohexane.

Substitution: Formation of various alkylated derivatives.

Aplicaciones Científicas De Investigación

4,4-Difluoro-1-methylcyclohexan-1-amine is a fluorinated amine compound with potential applications in various scientific fields. Examination of its structure and related research reveals several areas where it, or similar compounds, are utilized.

Structural and Chemical Information

4,4-Difluoro-1-methylcyclohexan-1-amine has the molecular formula . Its SMILES notation is CC1(CCC(CC1)(F)F)N, and its InChI code is InChI=1S/C7H13F2N/c1-6(10)2-4-7(8,9)5-3-6/h2-5,10H2,1H3 . Predicted collision cross sections for various adducts of the compound have been calculated .

Pharmaceutical Research

- BRD4 Inhibitors: Research into bromodomain-containing protein 4 (BRD4) inhibitors has explored compounds with a 4,4-difluoro-1-methylcyclohexane structure. These inhibitors have shown promise in suppressing the proliferation of tumor cells . For instance, compound 15h, a novel BRD4 inhibitor with a related structure, exhibited significant inhibition of BRD4-BD1 and suppressed the proliferation of MV4-11 leukemia cells .

- Anti-inflammatory Action: Studies on benzydamine hydrochloride have examined its anti-inflammatory action and metabolism, showing potential applications of related amine compounds in addressing inflammation .

Chemical Synthesis

- Fluorinated Substrates: Fluorinated substrates are used as Michael acceptors in Michael reactions . The presence of fluorine atoms in the 4,4-difluoro-1-methylcyclohexan-1-amine structure may make it a candidate for such reactions.

- Deoxyfluorination Reagent: Sulfur tetrafluoride can be used as a reagent for deoxyfluorination in the preparation of organofluorine compounds . This highlights the broader utility of fluorinated compounds in chemical synthesis.

- Synthesis of Fluoroethylamines: 2,2-Difluoroethylamine can be synthesized from prop-2-en-1-amine via reaction with 2,2-difluoro-1-haloethane . This demonstrates a method for incorporating difluoroethyl groups into amine compounds.

Material Science

- BOPHY Dyes: BF2-based fluorophores, such as BODIPY and BOPHY dyes, are used in bioimaging, chemosensing, and solar cells due to their high quantum yields, tunable spectra, and good photostability . Although 4,4-difluoro-1-methylcyclohexan-1-amine is not a dye, it shares the difluoroboron moiety, suggesting potential applications in related materials.

Other Cyclohexane Derivatives Applications

- Diamine Chemical Compounds: Derivatives of cyclohexane-1,1-diamine and cyclohexan-1-amine are mentioned in patent literature, suggesting their use as chemical compounds in various applications .

- Health benefits: Studies suggest that cocoa polyphenols have positive effects on cardiovascular, immunological, and digestive health .

Mecanismo De Acción

4,4-Difluoro-1-methylcyclohexan-1-amine is similar to other fluorinated amines, such as 4-fluoro-1-methylcyclohexan-1-amine and 4,4-difluoro-N-methylcyclohexan-1-amine. its unique structure, with two fluorine atoms, provides distinct chemical properties that differentiate it from these compounds. The presence of fluorine atoms can enhance the compound's stability and reactivity, making it suitable for specific applications.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 4,4-Difluoro-1-methylcyclohexan-1-amine and related compounds:

*Molecular weight calculated from formula.

Key Observations:

- Methyl vs. Non-Methyl Derivatives: The methyl group in 4,4-Difluoro-1-methylcyclohexan-1-amine increases lipophilicity (logP) compared to 4,4-Difluorocyclohexan-1-amine (C₆H₁₁F₂N), which is a liquid at room temperature .

- Aryl-Substituted Derivatives : Compounds like 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride exhibit higher molecular weights (~279.73 g/mol) due to aromatic substituents, which may enhance π-π interactions in drug-receptor binding .

Actividad Biológica

4,4-Difluoro-1-methylcyclohexan-1-amine (DFMCHA) is a fluorinated amine that has garnered attention in pharmacological research due to its potential biological activities. The unique structure of DFMCHA, characterized by the presence of two fluorine atoms on a cyclohexane ring, enhances its lipophilicity and stability, which may influence its interactions with various biological targets. This article explores the biological activity of DFMCHA, focusing on its mechanisms of action, applications in drug development, and comparative studies with similar compounds.

- Molecular Formula : CHFN·HCl

- Molecular Weight : 185.64 g/mol

- Structure : The presence of fluorine atoms contributes to the compound's unique properties, enhancing its chemical stability and biological activity compared to non-fluorinated analogs.

The exact mechanism of action for DFMCHA remains largely undefined, primarily due to limited research. However, it is hypothesized that the compound may interact with neurotransmitter systems, particularly through binding to various receptors and enzymes involved in neuropharmacology. This interaction could modulate their activity, leading to various biological effects.

Biological Activity

Research indicates that DFMCHA exhibits significant biological activity in pharmacological contexts. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for studies related to neuropharmacology. Specific biological assays are necessary to elucidate its exact mechanisms of action and therapeutic potential.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Notable Effects |

|---|---|---|

| 4,4-Difluoro-1-methylcyclohexan-1-amine | Neurotransmitter modulation | Potential agonist for dopamine receptors |

| N-methylcyclohexanamine | General amine activity | Basic amine reactions |

| 4-Fluoro-N-methylcyclohexan-1-amine | Similar pharmacological properties | Moderate receptor interaction |

Applications in Drug Development

DFMCHA has several applications in drug development:

- Dopamine Receptor Agonists : Utilized in the preparation of cyclohexaneamine compounds as partial agonists for dopamine receptors.

- Serotonin Receptor Modulators : Involved in the development of pyridyl or pyrazinyl compounds targeting serotonin receptors.

- Phosphodiesterase Inhibitors : Used in synthesizing substituted oxazole derivatives as phosphodiesterase 4 (PDE4) inhibitors.

Case Studies

A study exploring the structure-activity relationship (SAR) of similar compounds revealed that fluorination significantly impacts pharmacokinetic properties. For instance, the introduction of fluorine to the cyclohexyl group markedly increased compound half-life in hepatic microsome tests, suggesting enhanced metabolic stability . This highlights the potential advantages of DFMCHA over non-fluorinated counterparts.

Table 2: SAR Insights from Related Compounds

| Compound Type | Stability (t½) | Potency (EC50) | BBB Permeability |

|---|---|---|---|

| 6-Phenylhexanamide Derivatives | >100 min | <30 nM | High |

| 4-Hydroxy Cyclohexyl Analog | Moderate | Varies | Moderate |

| 4,4-Difluoro-N-methylcyclohexan-1-amine | Low | Poor | Low |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4-Difluoro-1-methylcyclohexan-1-amine, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : The synthesis typically involves fluorination of cyclohexane precursors using reagents like deoxofluorination agents (e.g., DAST or XtalFluor-E). For example, fluorinated cyclohexanes are synthesized via nucleophilic substitution or catalytic fluorination, with careful control of reaction conditions (temperature, solvent, and stoichiometry) to avoid side reactions . Key analytical techniques include:

-

NMR Spectroscopy : and NMR to confirm fluorine positioning and stereochemistry.

-

Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

-

X-ray Crystallography : To resolve ambiguities in spatial arrangement (e.g., all-cis configurations in fluorinated cyclohexanes) .

Table 1 : Example Synthesis Conditions

Reagent Solvent Temperature Yield DAST DCM 0°C → rt 79% XtalFluor-E THF -20°C 88%

Q. How does the presence of fluorine atoms in 4,4-Difluoro-1-methylcyclohexan-1-amine influence its physicochemical properties, and what methods are used to characterize these effects?

- Methodological Answer : Fluorine atoms significantly alter lipophilicity, solubility, and conformational rigidity. Methods to assess these effects include:

- LogP Measurements : To quantify hydrophobicity via HPLC or shake-flask techniques.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, crucial for storage and reaction planning.

- Solubility Studies : Conducted in polar/non-polar solvents to guide formulation in biological assays .

- Fluorine’s electron-withdrawing effects also impact basicity of the amine group, measured via potentiometric titration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data of 4,4-Difluoro-1-methylcyclohexan-1-amine under varying experimental conditions?

- Methodological Answer : Contradictions often arise from differences in purity, storage conditions, or analytical protocols. To address this:

- Systematic Stability Studies : Conduct accelerated degradation tests under controlled humidity, temperature, and light exposure.

- Comparative Spectroscopy : Use NMR to track decomposition products (e.g., defluorination or oxidation byproducts) .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.